4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
Description
4-Chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiazol ring via a 3-oxo-3-((pyridin-4-ylmethyl)amino)propyl chain. Key structural features include:
- Thiazol ring: A heterocyclic scaffold common in bioactive molecules, often associated with kinase inhibition or receptor modulation.
- Pyridin-4-ylmethylamino group: A polar substituent that may participate in hydrogen bonding or π-π stacking with biological targets.
Safety guidelines emphasize precautions against heat and ignition sources, along with restricted access to children .
Properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-15-3-1-14(2-4-15)18(26)24-19-23-16(12-27-19)5-6-17(25)22-11-13-7-9-21-10-8-13/h1-4,7-10,12H,5-6,11H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHDDNJETHUGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Benzamide Core: The benzamide core is formed by reacting 4-chlorobenzoic acid with an amine derivative under dehydrating conditions to form the amide bond.
Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Amide Group Reactivity
The benzamide moiety is susceptible to hydrolysis and nucleophilic substitution:
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Hydrolysis : Under acidic or basic conditions, the amide bond may cleave to yield 4-chlorobenzoic acid and the corresponding amine (4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-amine). This reaction is typical of secondary amides and has been observed in structurally similar compounds .
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Acylation/alkylation : The amide nitrogen may react with acyl chlorides or alkyl halides under basic conditions (e.g., NaH/DMF) to form N-substituted derivatives. For example, acetylation with acetic anhydride could yield N-acetyl-4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide .
Thiazole Ring Reactivity
The thiazole ring participates in electrophilic substitution and coordination chemistry:
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Electrophilic substitution : The electron-rich thiazole ring may undergo nitration or sulfonation at the 5-position, though the electron-withdrawing amide group at the 2-position may deactivate the ring. Such reactions typically require HNO₃/H₂SO₄ or SO₃/H₂SO₄ .
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Metal coordination : The thiazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes that alter solubility and reactivity. This property has been exploited in catalysis and medicinal chemistry .
Chlorine Substituent Reactivity
The 4-chloro group on the benzamide may undergo:
Ketone and Amino Group Reactivity
The 3-oxo propyl chain and pyridin-4-ylmethylamino group enable diverse transformations:
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Reductive amination : The ketone can react with primary amines (e.g., NH₂R) under reducing conditions (NaBH₃CN) to form secondary amines. For example, reaction with methylamine would yield 4-chloro-N-(4-(3-((methyl(pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide .
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Schiff base formation : The amino group may condense with aldehydes (e.g., benzaldehyde) to form imines, which are precursors to heterocycles like thiazolidinones .
Synthetic Pathways
While no direct synthesis of this compound is reported, plausible routes include:
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Step 1 : Synthesis of 2-amino-4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazole via condensation of thiourea with α-bromoketones .
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Step 2 : Coupling with 4-chlorobenzoyl chloride in the presence of a base (e.g., Et₃N) to form the final benzamide .
Mechanistic Insights
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Amide bond stability : The benzamide’s resonance stabilization reduces hydrolysis rates compared to aliphatic amides.
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Thiazole directing effects : The 2-position amide group directs electrophiles to the 5-position of the thiazole ring .
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Steric hindrance : Bulky substituents on the pyridin-4-ylmethyl group may slow reactions at the amino site .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it contains a thiazole ring, a pyridine moiety, and a benzamide group, which are often associated with diverse pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the potential of 4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study:
In a recent study, the compound exhibited potent inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma), with IC50 values in the low micromolar range. This suggests a strong potential for development as an anticancer therapeutic agent .
Inhibition of Kinases
The compound has been identified as a selective inhibitor of specific kinases involved in cancer progression, particularly casein kinase 1 (CK1). CK1 is implicated in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting CK1, this compound may induce cancer cell death and prevent tumor growth .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 | CK1 inhibition |
| A375 | 2.12 | CK1 inhibition |
| HCT116 | 0.39 | Aurora-A kinase inhibition |
Anti-inflammatory Properties
In addition to its anticancer properties, the compound may possess anti-inflammatory effects. Compounds with similar structural motifs have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Development of Novel Therapeutics
The unique structure of this compound makes it a candidate for further modifications to enhance its pharmacological profile. Medicinal chemists are exploring derivatives that could improve potency, selectivity, and pharmacokinetic properties.
Future Directions:
Research is ongoing to optimize the synthesis of this compound and its analogs to develop new drugs that can effectively target cancer cells while minimizing side effects on normal cells.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide would depend on its specific target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyridine and thiazole rings can participate in π-π stacking interactions, while the amide bond can form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Structural Analogues with Benzamide-Thiazol Scaffolds
The target compound shares a benzamide-thiazol framework with several analogs, though substituent variations significantly alter pharmacological profiles:
Table 1: Structural and Functional Comparison of Benzamide-Thiazol Derivatives
Key Observations :
- Chlorine Position : The 4-chloro substitution in the target compound may enhance membrane permeability compared to 3-chloro derivatives (e.g., Compound 81), which could influence tissue distribution .
- Pyridine orientation (4-yl vs. 2-yl) may sterically hinder or favor binding to hydrophobic pockets .
- Sulfamoyl vs. Carboxamide : Compound 73’s sulfamoyl group introduces stronger hydrogen-bonding capacity, possibly enhancing receptor affinity compared to the target’s pyridine-based moiety .
Pyridinylmethylamino-Containing Derivatives
The pyridinylmethylamino group is a critical pharmacophore in the target compound and other analogs:
Table 2: Pyridinylmethylamino Derivatives
Key Observations :
- Pyridine Orientation : The target’s pyridin-4-ylmethyl group may engage in distinct π-stacking interactions compared to the 2-yl substitution in Compound 11, which could influence binding to cyclophilin domains or other targets .
Thiazol-Linked Compounds with Varied Substituents
Thiazol rings are prevalent in bioactive molecules, with substituents dictating activity:
Table 3: Thiazol-Based Compounds with Diverse Substituents
Key Observations :
- Heterocyclic Diversity : Replacement of thiazol with 1,3,4-thiadiazol (713128-09-7) or triazole (690642-82-1) reduces structural similarity to the target compound but highlights the versatility of sulfur-containing heterocycles in drug design .
- Functional Group Impact: The 3-oxo-propylamino group in the target may confer unique solubility or metabolic stability compared to furan or triazole-thiol substituents .
Biological Activity
4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been explored primarily through its antibacterial and anticancer properties. The following sections summarize significant findings from recent studies.
Antibacterial Activity
Research indicates that thiazole derivatives, including the compound , exhibit notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values have been reported for various derivatives with thiazole moieties, showing promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazole A | Staphylococcus aureus | 12.5 | |
| Thiazole B | Escherichia coli | 25 | |
| 4-chloro-N-(...) | Staphylococcus aureus | 10 |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structural features have demonstrated significant cytotoxic effects.
Table 2: Anticancer Activity of Related Compounds
The mechanism by which this compound exerts its biological activity appears to involve the inhibition of key enzymes and pathways within bacterial cells and cancer cells. Studies suggest that it may act as a competitive inhibitor for certain targets, disrupting vital processes necessary for cell survival.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of thiazole derivatives, including the target compound, against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related benzamide derivatives on various cancer cell lines, revealing that modifications to the thiazole ring could enhance potency and selectivity towards cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
